![molecular formula C15H14OS B12552059 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one CAS No. 147713-31-3](/img/structure/B12552059.png)
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one is an organic compound belonging to the class of naphthopyrans. These compounds are characterized by their fused ring structures, which include both naphthalene and pyran rings. The presence of sulfur in the thiopyran ring adds unique chemical properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-naphthol with a suitable thioketone under acidic conditions can yield the desired thiopyran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and thiopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiopyran rings.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism by which 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthopyrans: Compounds with similar fused ring structures but different substituents.
Thiopyrans: Compounds with sulfur-containing pyran rings but different aromatic systems.
Naphthalenes: Compounds with similar naphthalene rings but lacking the thiopyran component.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one is unique due to the combination of its naphthalene and thiopyran rings, along with the specific positioning of the dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
147713-31-3 |
|---|---|
Molekularformel |
C15H14OS |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
3,3-dimethyl-2H-benzo[f]thiochromen-1-one |
InChI |
InChI=1S/C15H14OS/c1-15(2)9-12(16)14-11-6-4-3-5-10(11)7-8-13(14)17-15/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
PYVINFAYQSWPAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2=C(S1)C=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



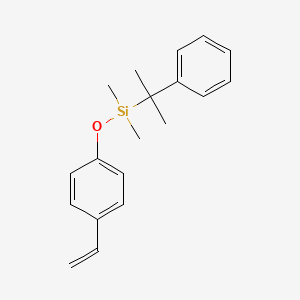
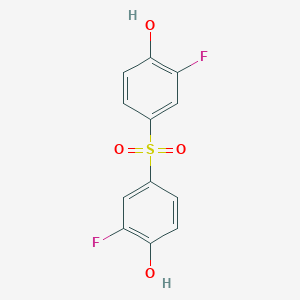
![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
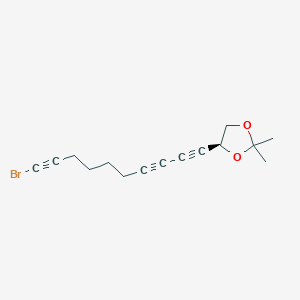
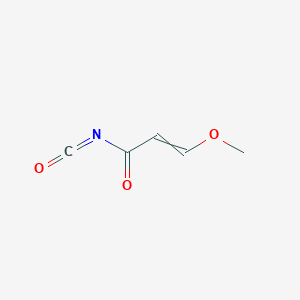
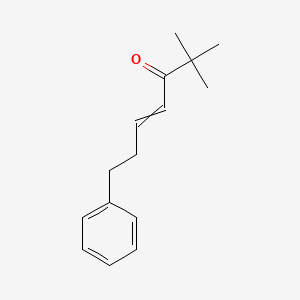
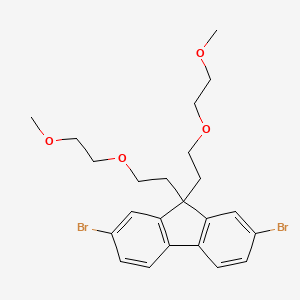
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
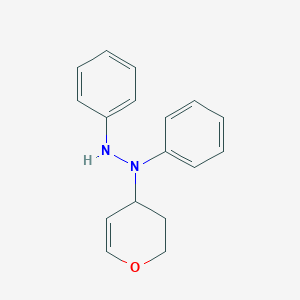
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)


